6-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, including oxazole, triazole, and thiadiazole rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Common reagents used in these reactions include dichlorophenyl derivatives, methyl oxazole, and thiadiazole precursors. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
Scientific Research Applications
6-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 6-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: Known for its inhibitory effects on glycogen synthase kinase-3 (GSK-3).
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
6-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
893780-27-3 |
---|---|
Molecular Formula |
C17H9Cl2N5OS2 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-5-methyl-4-(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole |
InChI |
InChI=1S/C17H9Cl2N5OS2/c1-8-13(14(23-25-8)10-5-4-9(18)7-11(10)19)16-22-24-15(12-3-2-6-26-12)20-21-17(24)27-16/h2-7H,1H3 |
InChI Key |
UOGGSYYFPXXSIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)Cl)C3=NN4C(=NN=C4S3)C5=CC=CS5 |
Origin of Product |
United States |
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